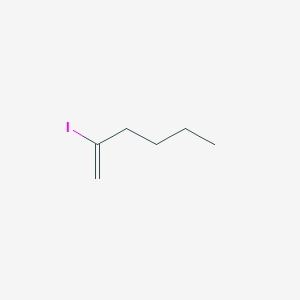
2,7-Dimethyloctan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyloctan-2-ol is a chemical compound with the molecular formula C10H22O. It is a branched-chain primary aliphatic alcohol, which means it has a hydroxyl group (-OH) attached to a saturated carbon atom. This compound is part of a larger group of chemicals known for their use in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyloctan-2-ol can be achieved through several methods. One common approach involves the reduction of 2,7-Dimethyloctan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 2,7-Dimethyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,7-Dimethyloctan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, it can be synthesized by reducing 2,7-Dimethyloctan-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2,7-Dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2,7-Dimethyloctan-2-one
Reduction: this compound
Substitution: 2,7-Dimethyloctyl chloride
Applications De Recherche Scientifique
2,7-Dimethyloctan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of branched-chain alcohols.
Medicine: It is investigated for its potential use in drug formulation and delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyloctan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. Its effects are mediated through its ability to alter membrane fluidity and permeability, as well as its potential to act as a precursor for other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyloctan-2-ol
- 2,7-Dimethyloctane
- 2,7-Dimethyloctan-2-one
Uniqueness
2,7-Dimethyloctan-2-ol is unique due to its specific branched structure and the presence of a hydroxyl group at the second carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
42007-73-8 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,7-dimethyloctan-2-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)7-5-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3 |
Clé InChI |
JJZZVQICFJITMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


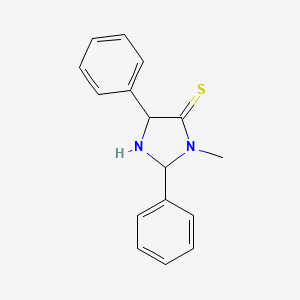
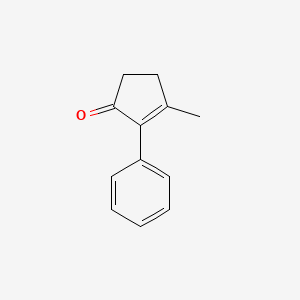
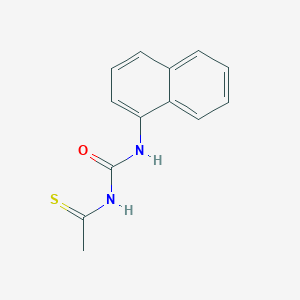
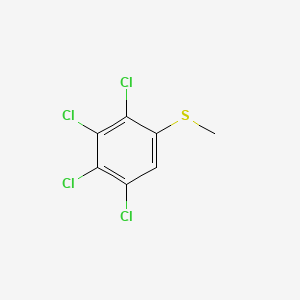
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
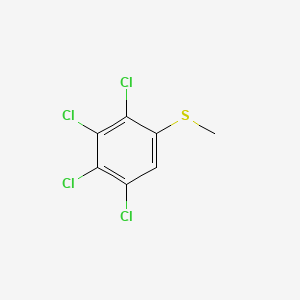


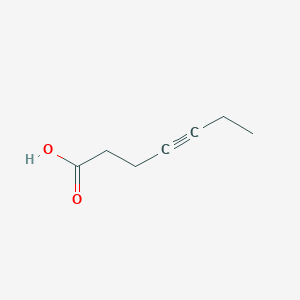
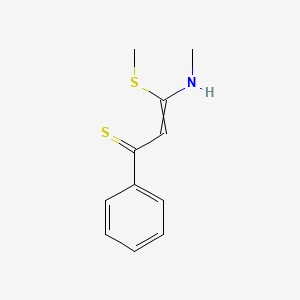
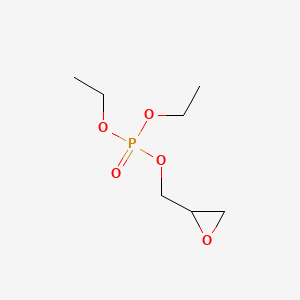
![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)
